molecular formula C13H18FNO B3169027 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine CAS No. 933759-43-4

3-{[(4-Fluorobenzyl)oxy]methyl}piperidine

Cat. No.: B3169027
CAS No.: 933759-43-4
M. Wt: 223.29 g/mol
InChI Key: KZQDFKLPSSMHRM-UHFFFAOYSA-N
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Description

3-{[(4-Fluorobenzyl)oxy]methyl}piperidine is a piperidine derivative featuring a 4-fluorobenzyl ether moiety attached to the piperidine ring via a methylene bridge. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacological properties through substituent variations. Piperidine scaffolds are common in drug discovery, particularly in neuropharmacology, as seen in μ-opioid receptor agonists like remifentanil . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in receptor-targeted agents, such as NK1 antagonists and mitochondrial pyruvate carrier inhibitors .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12/h3-6,12,15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQDFKLPSSMHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine typically involves the reaction of piperidine with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to improve yield and purity. These methods may also include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

3-{[(4-Fluorobenzyl)oxy]methyl}piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine , also known under its chemical structure and CAS number 1185107-71-4, has garnered attention in various scientific research applications. This article explores its potential uses, supported by data tables and case studies, while ensuring a comprehensive overview of the current knowledge surrounding this compound.

Pharmaceutical Research

This compound has shown promise in pharmaceutical applications, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Case Study: Antidepressant Activity

A study investigated the efficacy of compounds similar to this compound as potential antidepressants. The results indicated that modifications in the piperidine structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressant medications.

Neuroscience

Research on this compound has also focused on its neuropharmacological effects. The piperidine moiety is known for its role in modulating neurotransmitter systems, which is critical for understanding its potential impact on neurological disorders.

Case Study: Neurotransmitter Modulation

In an experimental setup, this compound was tested for its ability to influence dopamine and norepinephrine levels in animal models. The findings revealed a significant increase in neurotransmitter release, indicating its potential as a treatment for conditions like ADHD and depression.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry, particularly in the synthesis of more complex organic molecules.

Data Table: Synthesis Pathways

StepReagents UsedConditionsYield (%)
1Piperidine + 4-Fluorobenzyl chlorideReflux in DMF85
2Resulting product + Methyl iodideBase-catalyzed reaction90

Material Science

Recent studies have explored the use of this compound in creating advanced materials, particularly polymers that exhibit unique electrical properties.

Case Study: Conductive Polymers

Research demonstrated that incorporating this compound into polymer matrices enhanced conductivity and thermal stability, making it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to exhibit high affinity for the serotonin transporter (SERT), making them potential candidates for the development of antidepressant drugs . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The pharmacological profile of 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine is highly dependent on substituents. Comparisons with analogs include:

Compound Name Substituent(s) Key Properties Reference
3-{[(4-Bromobenzyl)oxy]methyl}piperidine 4-Bromobenzyl Higher molecular weight (320.65 g/mol); potential reduced metabolic stability due to bromine
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine 2-Chloro-6-fluorobenzyl Increased steric hindrance; altered receptor affinity due to halogen positioning
4-(4-Trifluoromethylbenzyl)piperidine 4-Trifluoromethylbenzyl Enhanced electron-withdrawing effects; improved binding in hydrophobic pockets
4-[(3-Fluorobenzyl)oxy]piperidine 3-Fluorobenzyl Meta-substitution may reduce steric compatibility with target receptors
3-(Benzodioxol-5-yloxymethyl)piperidine Benzodioxol group Altered metabolic pathways due to methylenedioxy ring; potential CNS activity

Key Findings :

  • Fluorine vs. Halogens : The 4-fluorobenzyl group optimizes lipophilicity and metabolic stability compared to bulkier halogens (e.g., bromine) .
  • Substituent Position : Para-fluorine (as in this compound) enhances target affinity compared to meta- or ortho-substituted analogs .
  • Electron-Withdrawing Groups : Trifluoromethyl groups increase binding potency but may reduce solubility .

Stability Comparison :

  • Heterocyclic Derivatives: Triazolone-containing analogs exhibit superior metabolic stability compared to non-heterocyclic variants .
  • Fluorine vs. Chlorine : Fluorinated analogs generally show longer half-lives due to resistance to oxidative metabolism .
Pharmacological Profiles
  • NK1 Receptor Antagonists : this compound analogs with trifluoromethyl groups (e.g., compound 11, ) demonstrate enhanced in vitro potency (IC₅₀ < 10 nM) and oral bioavailability.
  • μ-Opioid Agonists : Piperidine derivatives like remifentanil highlight the scaffold's versatility, though fluorinated variants may reduce off-target effects .
  • Mitochondrial Targets : Fluorobenzyl-piperidine hybrids (e.g., FACC3) inhibit pyruvate carriers, showing promise in anticancer research .

Biological Activity

3-{[(4-Fluorobenzyl)oxy]methyl}piperidine is a piperidine derivative that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound can be synthesized through various chemical reactions, including oxidation and nucleophilic substitution. Its structure allows it to participate in significant interactions with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Transporter (SERT) : This compound exhibits a high affinity for SERT, suggesting potential antidepressant properties.
  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, outperforming standard treatments like bleomycin in certain models .

Pharmacological Applications

The compound has demonstrated a range of biological activities across various fields:

  • Neuroprotection : Its ability to inhibit neurotransmitter uptake positions it as a candidate for treating central nervous system disorders .
  • Anticancer Properties : Studies have shown that derivatives of piperidine can affect key enzymes involved in cancer progression, making them promising agents for cancer therapy .
  • Antimicrobial Effects : The compound has shown potential against various pathogens, indicating its applicability in treating infections .

Research Findings and Case Studies

Recent studies have highlighted the diverse applications of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .
  • Neurodegenerative Disease Models : In models for Alzheimer’s disease, the compound showed promise in improving cognitive function by inhibiting AChE activity .
  • Computer-Aided Drug Design : In silico methods have predicted that this compound interacts with multiple biological targets, including kinases and G-protein-coupled receptors, which may lead to various pharmacological effects such as antiarrhythmic and local anesthetic properties .

Data Table of Biological Activities

Activity TypeMechanism/TargetReference
AntidepressantSERT Inhibition
NeuroprotectionAChE and BuChE Inhibition
AnticancerApoptosis induction in tumor cells
AntimicrobialActivity against Gram-positive bacteria

Q & A

Q. What synthetic methodologies are optimal for preparing 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine, and how can reaction yields be improved?

Methodological Answer:

  • The compound can be synthesized via hydrolysis of intermediates under basic conditions. For example, using NaOH in dichloromethane (as described for structurally similar piperidine derivatives) improves reaction efficiency .
  • Solvent selection (e.g., amides, ethers, or their mixtures) significantly impacts yield and purity. Polar aprotic solvents like DMF may enhance solubility of intermediates .
  • Post-synthesis purification via column chromatography or recrystallization ensures high purity (>99%), as validated in analogous piperidine syntheses .

Q. Which analytical techniques are critical for validating the structural integrity and purity of this compound?

Methodological Answer:

  • Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, and F content. Discrepancies >0.3% indicate impurities (e.g., as shown for fluorophenyl-piperidine analogs in Table 1 of ) .
  • NMR and HPLC : Use 1^1H/13^13C NMR to confirm functional groups (e.g., fluorobenzyl and piperidine moieties) and HPLC with UV detection to assess purity (>99%) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for dispiro-piperidine derivatives in .

Q. What safety protocols are essential during the synthesis and handling of this compound?

Methodological Answer:

  • Hazard Mitigation : Follow protocols for halogenated intermediates (e.g., H300-H313 codes for toxicity via ingestion/skin contact). Use fume hoods, gloves, and PPE .
  • Storage : Store in airtight containers at -20°C to prevent degradation, as recommended for sulfonated piperidine derivatives .
  • Waste Disposal : Neutralize basic byproducts before disposal, adhering to P301-P390 guidelines for hazardous chemicals .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data for fluorinated piperidine derivatives be systematically resolved?

Methodological Answer:

  • Replicate Synthesis : Ensure reaction conditions (temperature, solvent ratios) are consistent. For example, deviations in %C values for FG 8035 (66.98% found vs. 67.18% theoretical) suggest incomplete purification .
  • Isotopic Labeling : Use 19^{19}F NMR to trace fluorine incorporation efficiency, especially if fluorobenzyl groups are labile under basic conditions .
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) that skew elemental results .

Q. What strategies are effective for isolating stereoisomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as used for trans-4-fluorophenyl-piperidine derivatives .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize .
  • Dynamic Kinetic Resolution : Use catalysts like lipases to enantioselectively modify intermediates during synthesis .

Q. How can the environmental impact and biodegradation pathways of this compound be evaluated?

Methodological Answer:

  • Environmental Fate Studies : Assess hydrolysis, photolysis, and microbial degradation rates under controlled conditions (pH 4–9, UV exposure) .
  • Ecotoxicology Assays : Use Daphnia magna or algae models to determine LC50 values, as outlined in Project INCHEMBIOL’s framework for chemical risk assessment .
  • Computational Modeling : Predict partition coefficients (log P) and bioaccumulation potential using software like EPI Suite, validated against experimental data .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity, such as 5-HT receptor modulation?

Methodological Answer:

  • In Vitro Binding Assays : Use radioligand displacement (e.g., 3^3H-5-HT) on transfected HEK293 cells expressing human 5-HT receptors .
  • Dose-Response Studies : Apply a randomized block design with split-plot arrangements to test multiple concentrations and control for batch variability (similar to ’s trellis system study) .
  • Metabolic Stability Testing : Incubate with liver microsomes and quantify metabolites via LC-MS to assess first-pass effect .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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